5-Fluoro-6-chloroisatin
Description
Overview of Halogenated Isatin (B1672199) Derivatives in Pharmaceutical Research
Halogenation is a powerful tool in drug design, and its application to the isatin scaffold has yielded numerous compounds with improved therapeutic potential. The introduction of halogens such as fluorine, chlorine, and bromine can significantly influence a molecule's lipophilicity, which affects its ability to cross biological membranes. jetir.org This modification can also alter the electronic environment of the isatin ring, potentially leading to stronger binding interactions with target proteins and enhanced metabolic stability. jetir.orgacs.org
For instance, halogenation can protect a potential metabolic site from enzymatic degradation, such as by cytochrome P450, thereby prolonging the compound's duration of action. acs.org Studies have shown that halogenated isatins can exhibit potent activity against various cancer cell lines and act as inhibitors for crucial enzymes like caspases, which are involved in apoptosis (programmed cell death). acs.orgnih.gov The position and nature of the halogen substituent are critical in determining the specific biological activity and potency of the resulting derivative. jetir.org
Table 1: Effects of Halogenation on Isatin Derivatives
| Property | Effect of Halogenation | Rationale |
|---|---|---|
| Lipophilicity | Increases lipophilicity (fat solubility). | Halogens are more lipophilic than hydrogen, which can improve permeability across lipid cell membranes. jetir.org |
| Binding Affinity | Can enhance binding to target proteins. | The electronegativity and size of halogens can lead to favorable interactions (e.g., halogen bonds) in the protein's binding pocket. jetir.org |
| Metabolic Stability | May increase stability against degradation. | Halogens can block sites on the molecule that are susceptible to metabolic enzymes like cytochrome P450. acs.org |
| Biological Activity | Modulates potency and selectivity. | The electronic effects of halogens alter the molecule's interaction with biological targets, leading to a range of activities including anticancer and anti-inflammatory effects. nih.govmdpi.com |
Significance of 5-Fluoro-6-chloroisatin as a Pharmacophore
This compound is a synthetic building block used in the creation of more complex molecules for pharmaceutical research. sigmaaldrich.comlookchem.combldpharm.com A pharmacophore is a part of a molecule's structure that is responsible for its biological activity. The significance of this compound lies in the combined electronic and steric properties of the fluorine and chlorine atoms at the C5 and C6 positions of the indole (B1671886) ring.
The fluorine atom at the 5-position is a strong electron-withdrawing group, which can significantly alter the electronic distribution of the aromatic ring and influence hydrogen bonding capabilities. The chlorine atom at the 6-position further modulates these electronic effects while also increasing the molecule's size and lipophilicity. This specific di-substitution pattern provides a unique scaffold that medicinal chemists can exploit to fine-tune the properties of a drug candidate, potentially leading to improved target selectivity and potency.
This compound serves as a key intermediate in the synthesis of various derivatives. For example, it is a precursor for compounds such as 2-(6-chloro-5-fluoro-2-oxoindolin-3-ylidene)-N-(4-chlorophenyl)hydrazine carbothioamide, demonstrating its utility in generating diverse chemical libraries for screening against various diseases. lookchem.com The strategic placement of both fluorine and chlorine allows for a nuanced approach to drug design, balancing factors like target affinity, membrane permeability, and metabolic profile.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 96202-57-2 sigmaaldrich.com |
| Molecular Formula | C₈H₃ClFNO₂ sigmaaldrich.com |
| Molecular Weight | 199.57 g/mol acmec.com.cn |
| IUPAC Name | 6-chloro-5-fluoro-1H-indole-2,3-dione sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
Research Landscape and Current Trends in Isatin Chemistry
The field of isatin chemistry is dynamic and continually evolving. Current research trends focus on several key areas. One major trend is the development of "green" and efficient synthetic methods. Researchers are exploring techniques like ultrasound irradiation to synthesize isatin derivatives, which can lead to shorter reaction times, higher yields, and reduced environmental impact compared to classical methods. researchtrend.net
Another significant trend is the synthesis of hybrid molecules, where the isatin scaffold is combined with other known pharmacophores. nih.gov This molecular hybridization strategy aims to create new chemical entities with potentially novel or synergistic mechanisms of action, improved activity, and a reduced likelihood of developing drug resistance. nih.gov
Furthermore, the scope of biological targets for isatin derivatives continues to expand. While their anticancer properties are well-documented, recent research is actively exploring their potential as anti-neuroinflammatory agents, antimicrobial compounds, and inhibitors of enzymes like α-glucosidase, which is relevant to diabetes. sciensage.infonih.govmdpi.com This diversification of research highlights the remarkable versatility of the isatin core as a privileged scaffold in the ongoing quest for new and effective medicines. scispace.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-fluoro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBWNCFDSGAFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618201 | |
| Record name | 6-Chloro-5-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96202-57-2 | |
| Record name | 6-Chloro-5-fluoro-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96202-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-fluoro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity and Mechanistic Investigations of 5 Fluoro 6 Chloroisatin Derivatives
Anticancer Activity
The anticancer potential of fluorinated isatin (B1672199) derivatives has been systematically evaluated through a series of in vitro studies. These investigations focus on the compounds' ability to inhibit cancer cell growth, their comparative effectiveness against established chemotherapy drugs, their selectivity for malignant cells over healthy ones, and the molecular pathways they trigger to induce cancer cell death.
In Vitro Cytotoxicity Evaluation
The initial assessment of a potential anticancer compound involves evaluating its ability to kill cancer cells or inhibit their proliferation in a laboratory setting. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of a biological process.
Studies on a series of fluorinated 1-benzylisatin derivatives have demonstrated their cytotoxic effects against various human cancer cell lines. The antitumor potential was primarily assessed by the ability of these compounds to reduce the survival rate of cancer cells. nih.gov For instance, derivatives were tested against M-HeLa (human cervical epithelioid carcinoma) and HuTu 80 (human duodenal adenocarcinoma) cell lines. nih.gov
The results indicated that all tested compounds exhibited moderate activity against these cancer cell lines. nih.gov Notably, derivatives containing an ortho-substituted benzyl (B1604629) fragment with fluorine, chlorine, or both, showed the highest activity against all tested tumor cell lines. nih.gov This highlights the importance of the substitution pattern on the N-1 position of the isatin core for cytotoxic activity.
| Compound | M-HeLa Cells | HuTu 80 Cells |
|---|---|---|
| 1-(2-Fluorobenzyl)-5-fluoroisatin | 40 | 20 |
| 1-(2-Chlorobenzyl)-5-fluoroisatin | 36 | 30 |
| 1-(2-Chloro-6-fluorobenzyl)-5-fluoroisatin | 30 | 20 |
To gauge the potential clinical relevance of new compounds, their cytotoxicity is often compared to that of standard chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). In these evaluations, the fluorinated isatin derivatives were tested alongside 5-FU. nih.gov
The IC₅₀ values obtained for the isatin derivatives were compared directly with those of 5-FU against the same cell lines. This comparative analysis is crucial for understanding whether the novel compounds offer any advantage in terms of potency over existing treatments. While the isatin derivatives showed moderate activity, their performance relative to standard drugs provides a benchmark for their potential. nih.gov
| Compound | M-HeLa Cells | HuTu 80 Cells |
|---|---|---|
| 1-(2-Fluorobenzyl)-5-fluoroisatin | 40 | 20 |
| 1-(2-Chlorobenzyl)-5-fluoroisatin | 36 | 30 |
| 1-(2-Chloro-6-fluorobenzyl)-5-fluoroisatin | 30 | 20 |
| 5-Fluorouracil (Standard Drug) | 65 | 50 |
An ideal anticancer agent should be highly toxic to cancer cells while sparing normal, healthy cells. This selectivity is a critical factor in minimizing the side effects of chemotherapy. The selectivity of the fluorinated isatin derivatives was determined by comparing their cytotoxicity against cancer cells (M-HeLa and HuTu 80) with their effect on normal human cell lines, such as Chang liver cells (human hepatocyte-like cells) and WI-38 (human lung fibroblasts). nih.gov
The selectivity is often expressed as a Selectivity Index (SI), calculated as the ratio of the IC₅₀ for normal cells to the IC₅₀ for cancer cells. An SI value greater than 1.0 indicates that a compound is more toxic to cancer cells than to normal cells. researchgate.net The halogenated isatins investigated exhibited better selectivity than the reference drug 5-FU, which had an SI value of ≤ 1. For example, the calculated SI for 1-(2-Chlorobenzyl)-5-fluoroisatin against M-HeLa cells was 1.8, and for 1-(2-Chloro-6-fluorobenzyl)-5-fluoroisatin against HuTu-80 cells, it was 2.5. nih.gov This suggests a more favorable therapeutic window for these derivatives compared to 5-FU. nih.gov
| Compound | Cell Line | IC₅₀ Cancer Cells (µM) | IC₅₀ Normal Chang Liver Cells (µM) | Selectivity Index (SI) |
|---|---|---|---|---|
| 1-(2-Fluorobenzyl)-5-fluoroisatin | HuTu 80 | 20 | 50 | 2.5 |
| 1-(2-Chlorobenzyl)-5-fluoroisatin | M-HeLa | 36 | 65 | 1.8 |
| 1-(2-Chlorobenzyl)-5-fluoroisatin | HuTu 80 | 30 | 45 | 1.5 |
| 1-(2-Chloro-6-fluorobenzyl)-5-fluoroisatin | HuTu 80 | 20 | 50 | 2.5 |
| 5-Fluorouracil (Standard Drug) | HuTu 80 | 50 | 50 | ≤ 1.0 |
Molecular Mechanisms of Anticancer Action
Understanding how a compound kills cancer cells at the molecular level is vital for its development as a therapeutic agent. Research into fluorinated isatin derivatives has begun to uncover the cellular pathways they activate to exert their cytotoxic effects.
Apoptosis, or programmed cell death, is a natural and orderly process of cellular suicide that is often dysregulated in cancer, leading to uncontrolled cell proliferation. mdpi.com Many chemotherapy drugs work by inducing apoptosis in tumor cells. Studies have shown that the cytotoxic action of fluorinated isatin derivatives is associated with the induction of apoptosis. nih.gov
A key event in the apoptotic process is the permeabilization of the mitochondrial membrane. nih.govijbs.comnih.gov This leads to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm. nih.gov Investigations into the most active halogenated isatins revealed that their ability to induce apoptosis is linked to the dissipation of the mitochondrial membrane potential in tumor cells. nih.gov This suggests that these compounds trigger the intrinsic pathway of apoptosis, where the mitochondria play a central role in initiating the cell death cascade.
Modulation of Reactive Oxygen Species (ROS) Production
One of the key mechanisms underlying the cytotoxic effects of halogenated isatin derivatives against cancer cells is the induction of apoptosis via the mitochondrial pathway. researchgate.netnih.gov This process is often linked to a significant increase in the production of intracellular reactive oxygen species (ROS). researchgate.net Mitochondria serve as both a primary source and a target of ROS. researchgate.net While specific studies focusing exclusively on 5-fluoro-6-chloroisatin are limited, research on closely related fluorinated and chlorinated isatin derivatives shows that these compounds can disrupt the normal functioning of mitochondria. researchgate.netnih.gov
This disruption leads to dissipation of the mitochondrial membrane potential and stimulates the overproduction of ROS. researchgate.net Elevated ROS levels create a state of oxidative stress within the cancer cell, which can cause irreversible damage to vital cellular components like lipids, proteins, and DNA, ultimately triggering a cascade of events leading to programmed cell death, or apoptosis. researchgate.netwright.edu Some halogenated isatin derivatives have been shown to induce apoptosis through the modulation of oxidative stress-mediated mitochondrial pathways. nih.gov
Cell Cycle Arrest
Derivatives of isatin have been shown to exert their antiproliferative effects by interfering with the normal progression of the cell cycle in cancer cells. The cell cycle is a series of tightly regulated events that lead to cell division, and its deregulation is a hallmark of cancer. Inducing cell cycle arrest is a common strategy for anticancer drug development.
Studies on various halogenated and sulfonamide-tethered isatin derivatives have demonstrated their ability to cause cell cycle disturbances. nih.govbiosynth.com For instance, certain halogenated benzofuran (B130515) derivatives, which share structural similarities with isatins, have been found to induce cell cycle arrest at the G2/M phase in HepG2 liver cancer cells and at the S and G2/M phases in A549 lung cancer cells. biosynth.com Similarly, other complex derivatives have been reported to cause G1 cell cycle arrest in breast cancer cell lines. researchgate.net While direct evidence for this compound itself is not extensively detailed, the consistent findings across various substituted isatin platforms suggest that modulation of cell cycle progression is a likely component of its anticancer mechanism.
DNA Damage Induction and Repair Pathway Sensitivity
Anticancer agents often function by inducing DNA damage, which, if not repaired, can trigger cell death. While isatin itself has been observed to induce DNA fragmentation and chromatin condensation—hallmarks of apoptosis—the specific mechanisms related to DNA damage for its halogenated derivatives are an area of ongoing investigation. mdpi.com
Research on structurally related fluorinated compounds, such as 5-fluoro-2′-deoxycytidine (FCdR), shows that they can activate the DNA damage response pathway. nih.gov Treatment with FCdR leads to DNA breaks, similar to the effects of the established chemotherapeutic drug 5-Fluorouracil. nih.gov This activation of the DNA damage response is a crucial part of its cell growth inhibition mechanism. nih.gov Although direct studies on this compound's ability to induce DNA damage are not prominent, the known activities of other fluorinated antimetabolites suggest that interference with DNA synthesis or integrity could be a potential mechanism of action. Furthermore, halogenation is known to play a significant role in drug discovery, often enhancing the biological activity and metabolic stability of parent compounds. mdpi.com
Enzyme Inhibition Mechanisms (e.g., VEGFR-2, p53-MDM2 interaction)
A primary mechanism through which isatin derivatives exert their anticancer effects is through the inhibition of key enzymes and protein-protein interactions that are critical for tumor growth and survival.
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels. mdpi.com This process is essential for supplying tumors with the nutrients and oxygen they need to grow and metastasize. Consequently, inhibiting VEGFR-2 is a major target for cancer therapy. mdpi.comnih.gov The isatin scaffold has been identified as a versatile and valuable pharmacophore for developing potent VEGFR-2 inhibitors. mdpi.comnih.govnih.gov Numerous studies have successfully designed and synthesized isatin-based derivatives that exhibit strong inhibitory activity against the VEGFR-2 kinase. nih.govresearchgate.net
p53-MDM2 Interaction Inhibition: The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress, such as DNA damage. researchgate.netmdpi.com The activity of p53 is tightly controlled by its negative regulator, the E3-ubiquitin ligase MDM2, which binds to p53 and targets it for degradation. mdpi.comresearchgate.net In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-fighting functions. mdpi.com
Disrupting the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53. Novel classes of isatin derivatives have been developed as potent inhibitors of this interaction. researchgate.netmdpi.com These compounds are designed to bind to MDM2 in the same pocket that p53 occupies, thereby preventing MDM2 from binding to and degrading p53. mdpi.com This leads to the stabilization and accumulation of p53 in the cell, restoring its ability to induce cell cycle arrest and apoptosis in cancer cells. mdpi.com
Structure-Activity Relationships (SAR) in Anticancer Efficacy
The biological activity of isatin derivatives is highly dependent on the nature and position of substituents on the isatin core. Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of these compounds.
The presence of halogen atoms on the aromatic ring of the isatin scaffold is a key determinant of activity. Halogenation can significantly influence lipophilicity, electronic distribution, and the ability of the molecule to form specific interactions with its biological target. mdpi.com
Position of Halogens: Studies on various isatin derivatives have shown that substitution at the 5-, 6-, and 7-positions with halogens can result in high inhibitory activity against cancer cells. mdpi.com Specifically, SAR studies on isatin-hydrazones revealed that halogen substituents at the 2,6-position of a connected C-ring were among the most potent derivatives. nih.gov
Type of Halogen: The type of halogen (fluorine, chlorine, bromine) also plays a critical role. For instance, in one study on halogenated phenoxychalcones, derivatives with a bromo substitution showed better activity than their chloro analogues. The introduction of a fluorine atom, a strong electron-withdrawing group, can enhance target binding, improve metabolic stability, and favorably alter the physicochemical properties of the molecule. mdpi.com
Antimicrobial Activity
Antibacterial Efficacy
In addition to their anticancer properties, derivatives of halogenated isatins have demonstrated significant potential as antimicrobial agents, addressing the growing problem of antibiotic resistance. The isatin core is a versatile starting point for the synthesis of compounds with activity against various pathogenic microorganisms.
Studies have shown that derivatives of 5-chloroisatin (B99725) exhibit notable antibacterial properties against both Gram-positive and Gram-negative bacteria. Similarly, conjugates derived from 5-fluoroisatin (B27256) have been synthesized and evaluated, showing good efficacy as antibacterial agents against strains like Escherichia coli and Staphylococcus aureus. The modification of the C3 carbonyl group of the isatin ring is a common strategy to produce new derivatives, such as Schiff bases or chalcones, which often results in enhanced antimicrobial activity. The presence of electron-withdrawing groups, such as chloro and bromo substituents, has been linked to higher activity in some isatin-chalcone derivatives.
Below is a data table summarizing the antibacterial activity of representative halogenated isatin derivatives against various bacterial strains, as reported in the literature.
| Derivative Class | Bacterial Strain | Activity / Measurement | Source |
| 5-Chloroisatin Derivatives | Bacillus cereus (Gram +) | MIC: 0.156 mg/ml (for most active compound) | |
| 5-Chloroisatin Derivatives | Staphylococcus aureus (Gram +) | Moderate inhibitory effect | |
| 5-Chloroisatin Derivatives | Escherichia coli (Gram -) | Moderate inhibitory effect | |
| 5-Chloroisatin Derivatives | Pseudomonas aeruginosa (Gram -) | Active | |
| 5-Fluoroisatin-Chalcone Conjugates | Escherichia coli (Gram -) | Good antibacterial candidate | |
| 5-Fluoroisatin-Chalcone Conjugates | Staphylococcus aureus (Gram +) | Good antibacterial candidate |
MIC: Minimum Inhibitory Concentration
Antifungal Efficacy
Isatin derivatives have also been investigated for their antifungal properties. nih.govresearchgate.netnih.gov Studies on various substituted isatins have demonstrated activity against a range of fungal pathogens, including Candida albicans. For example, certain synthesized isatin derivatives exhibited significant inhibition against C. albicans and other fungi. researchgate.net In silico studies have also suggested that isatin derivatives could be potential inhibitors of fungal enzymes like sterol 14-alpha demethylase. nih.gov
| Compound Type | Fungal Strain | Inhibition (%) | Reference |
|---|---|---|---|
| Isatin Derivative 3a | Microsporum canis | 90% | researchgate.net |
| Isatin Derivative 3a | Trichophyton longifusus | 70% | researchgate.net |
| Isatin Derivative 4b | Aspergillus flavus | 90% | researchgate.net |
Antiviral Efficacy
The antiviral activity of isatin and its derivatives has been a subject of extensive research for over five decades. nih.govresearchgate.netbenthamscience.com These compounds have shown a broad spectrum of activity against various DNA and RNA viruses. nih.gov The introduction of a fluorine atom at the C-5 position of the isatin ring has been noted to sometimes reduce potency against certain viral strains, while other halogens like chlorine or bromine can promote antiviral activity. nih.gov
Mechanisms of Antimicrobial Action
The antimicrobial effects of isatin derivatives are believed to be multifactorial, involving interactions with various cellular components and pathways.
DNA Gyrase and Topoisomerase IV: A significant mechanism of action for many antibacterial compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.netresearchgate.netresearchgate.net These enzymes are essential for DNA replication, repair, and recombination. Several novel isatin derivatives have been identified as inhibitors of E. coli DNA gyrase B. iscience.inthesciencein.org Docking studies have suggested that these compounds can bind to the ATP binding pocket of the enzyme. researchgate.net
Efflux Pumps: Bacterial efflux pumps are a major mechanism of antibiotic resistance, actively transporting drugs out of the cell. mdpi.com Some isatin derivatives have been investigated as potential efflux pump inhibitors (EPIs). nih.gov By inhibiting these pumps, such compounds could restore the efficacy of existing antibiotics. N-alkylated isatins, for example, have been shown to evade P-gp mediated efflux in cancer cells, a mechanism analogous to bacterial efflux systems. nih.gov
Ergosterol (B1671047) Synthesis: In fungi, the integrity of the cell membrane is dependent on ergosterol. Inhibition of ergosterol biosynthesis is a key mechanism for many antifungal drugs. In silico studies have suggested that isatin derivatives may act as inhibitors of sterol 14-alpha demethylase, an essential enzyme in the ergosterol biosynthesis pathway. nih.gov
Cell Wall Integrity: The fungal cell wall is a unique and essential structure, making it an attractive target for antifungal agents. frontiersin.org While direct evidence of this compound derivatives targeting the fungal cell wall is not yet available, the disruption of essential cellular processes by these compounds could indirectly affect cell wall integrity.
Enzyme Inhibition in Pathogenic Microorganisms
Derivatives of 5-fluoroisatin, a parent structure closely related to this compound, have been synthesized and evaluated for their antimicrobial properties. Modifications at the C-3 position of the 5-fluoroisatin core, particularly through the introduction of chalcone (B49325) moieties, have yielded conjugates with notable activity against pathogenic microorganisms. researchgate.net These synthesized 5-fluoroisatin-chalcone conjugates have demonstrated efficacy as antibacterial agents against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. researchgate.net Furthermore, these compounds exhibited potent antifungal activity against Candida albicans. researchgate.net
Structure-Activity Relationships (SAR) in Antimicrobial Potency
Structure-activity relationship (SAR) studies provide critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of 5-fluoroisatin, the introduction of a chalcone moiety is a key structural modification that enhances antimicrobial potency. A comparative analysis of a series of 5-fluoroisatin-chalcone conjugates revealed that their antifungal activity against C. albicans was generally more potent than their antibacterial activity against E. coli and S. aureus. researchgate.net
Within this series, specific substitutions on the chalcone ring system played a significant role in determining the degree of antimicrobial activity. Compound 5e (structure not detailed in the source) was identified as the most active antimicrobial agent in the tested series, while compound 5g was the least active. researchgate.net This highlights that the nature and position of substituents on the peripheral aromatic rings are crucial for optimizing the antimicrobial effects of the 5-fluoroisatin core. The development of these derivatives is based on the principle that modifications to the isatin moiety can lead to compounds with significant biological activities. researchgate.net
Enzyme Inhibitory Activities
Urease Inhibition
Urease is a critical enzyme for several pathogenic bacteria, enabling their survival and colonization. benthamscience.com Consequently, inhibiting this enzyme is a promising strategy for combating ureolytic bacterial infections. benthamscience.com Novel benzimidazole (B57391) derivatives synthesized from a 5-fluoro-6-substituted precursor have demonstrated potent urease inhibitory activities. benthamscience.comresearchgate.net
In one study, a series of novel benzimidazole derivatives exhibited significantly higher urease inhibition than the reference standards, thiourea (B124793) and hydroxyurea (B1673989). benthamscience.com For instance, compounds 10γ-1 and 10α-1 displayed the best activity with IC₅₀ values of 3.06 µM and 3.13 µM, respectively, which is substantially more potent than thiourea (IC₅₀: 22 µM) and hydroxyurea (IC₅₀: 100 µM). benthamscience.com Another study involving similar derivatives found that compounds 6c , 6g , and 6k also possessed excellent urease inhibitory activity, with IC₅₀ values of 18.07 ± 0.11 µM, 13.05 ± 0.2 µM, and 17.12 ± 0.1 µM, respectively; these values are also superior to that of the standard inhibitor thiourea (21.021 ± 0.02 µM). researchgate.net
| Compound | Urease Inhibition IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|
| 10γ-1 | 3.06 | Thiourea | 22 |
| 10α-1 | 3.13 | Hydroxyurea | 100 |
| 6c | 18.07 ± 0.11 | Thiourea | 21.021 ± 0.02 |
| 6g | 13.05 ± 0.2 | Thiourea | 21.021 ± 0.02 |
| 6k | 17.12 ± 0.1 | Thiourea | 21.021 ± 0.02 |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are important enzymes in neuroscience, and their inhibition is a key strategy for treating neurodegenerative disorders. nih.gov Studies on C5- and C6-substituted isatin analogues reveal important structure-activity relationships for MAO inhibition. nih.gov Research indicates that substitutions at these positions significantly influence both the potency and selectivity of the compounds for the MAO isoforms. nih.gov
Generally, C5-substituted isatins exhibit higher binding affinities to MAO-B than their corresponding C6-substituted counterparts. nih.gov With the exception of 5-phenylisatin, most of the isatin analogues examined were selective MAO-B inhibitors. nih.gov The introduction of various substituents at the C5 position is a documented strategy for enhancing the MAO-B inhibition potency of the isatin scaffold. nih.gov For example, 5-(4-phenylbutyl)isatin was found to be the most potent MAO-B inhibitor in one study, with an IC₅₀ value of 0.66 nM, making it approximately 18,500-fold more potent than the parent isatin compound. nih.gov In contrast, 5-phenylisatin was the most potent MAO-A inhibitor identified in the same study, with an IC₅₀ value of 562 nM. nih.gov These findings suggest that a this compound core would likely exhibit inhibitory activity towards MAO enzymes, with the specific substitution pattern influencing its potency and selectivity.
| Compound | MAO-A Inhibition IC₅₀ (nM) | MAO-B Inhibition IC₅₀ (nM) |
|---|---|---|
| 5-(4-phenylbutyl)isatin | >100,000 | 0.66 |
| 5-phenylisatin | 562 | 1,010 |
| (E)-5-styrylisatin | >100,000 | 8.6 |
| Isatin | >100,000 | 12,200 |
Glycation Inhibition
Glycation is a non-enzymatic reaction between proteins and reducing sugars that leads to the formation of Advanced Glycation End-products (AGEs). nih.gov The accumulation of AGEs is implicated in the pathogenesis of various diseases, including diabetic complications. nih.gov Therefore, the inhibition of AGE formation is a significant therapeutic target. mdpi.com
Aminoguanidine is a well-known inhibitor of AGE formation, often used as a reference compound in studies. mdpi.comnih.gov It acts by trapping reactive carbonyl species that are intermediates in the glycation process. mdpi.com While various natural and synthetic compounds have been investigated as potential glycation inhibitors, specific research detailing the activity of this compound or its direct derivatives in this area is not extensively documented in the available literature. However, the broader class of heterocyclic compounds is actively being explored for such properties.
Other Enzyme Targets and Their Inhibition Kinetics
Beyond the primary targets, derivatives of the substituted isatin scaffold have been evaluated against other enzymes. For instance, certain benzimidazole derivatives, which also showed potent urease inhibition, were screened for activity against α-glucosidase and carbonic anhydrase. researchgate.net Specifically, compounds 6c and 6e from this series demonstrated good α-glucosidase inhibitory activities. researchgate.net
Regarding the mechanism of action, studies on related isatin analogues have provided insights into their inhibition kinetics. Isatin derivatives have been identified as reversible inhibitors of human monoamine oxidase (MAO) A and B. nih.gov This reversible binding is a desirable characteristic for therapeutic agents, as it can lead to a better safety profile compared to irreversible inhibitors. nih.gov The kinetic properties, such as whether the inhibition is competitive, non-competitive, or mixed, are crucial for understanding the compound's interaction with the enzyme's active site. For example, the lignan (B3055560) sesamin (B1680957) was found to be a reversible and mixed MAO-B inhibitor. nih.gov While these findings relate to the broader class of isatin derivatives, they suggest potential mechanisms for this compound compounds.
Other Biological Activities of Isatin Derivatives
While research has extensively covered the anticancer and antimicrobial properties of isatin derivatives, the versatile isatin scaffold, particularly when substituted with halogens like fluorine and chlorine, exhibits a wide array of other significant biological activities. This section explores the anti-inflammatory, anticonvulsant, antioxidant, platelet antiaggregation, and phytotoxic properties of derivatives related to this compound, drawing on studies of compounds with similar substitutions.
Anti-inflammatory Properties
Derivatives of isatin containing halogen substitutions have demonstrated notable anti-inflammatory effects in various experimental models. Studies on chloro- and fluoro-substituted isatins indicate their potential to mitigate inflammatory responses.
Research into Schiff bases of 5-fluoroimesatin, prepared by reacting 5-fluoroisatin with various aldehydes and ketones, revealed significant anti-inflammatory activity in carrageenan-induced paw edema tests. pkheartjournal.com It was observed that derivatives with aliphatic substitutions, such as 1-methyl butylidene and 1-methyl ethylidene, showed prominent activity. pkheartjournal.com Conversely, the introduction of electron-withdrawing groups on the N-4 aryl ring resulted in a moderate decrease in this activity. pkheartjournal.com
Similarly, studies on 5-chloroisatin derivatives have shown promising results. The isatin derivative (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) was evaluated for its anti-inflammatory effects. nih.gov In a carrageenan-induced paw edema model, this compound significantly reduced edema. nih.gov Furthermore, in a zymosan-induced air pouch model, COPHCT effectively reduced leukocyte migration and total protein concentration, indicating its ability to interfere with key inflammatory processes like vascular permeability and cellular infiltration. nih.gov Other research has also highlighted that halo-substituted derivatives at the C-5 and C-7 positions of the isatin ring can be effective anti-inflammatory agents. pkheartjournal.com
| Compound | Model | Observed Effect | Reference |
|---|---|---|---|
| 5-Fluoroimesatin Schiff Bases (aliphatic substituted) | Carrageenan-induced paw edema | Prominent anti-inflammatory activity | pkheartjournal.com |
| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) | Carrageenan-induced paw edema | Significant edema reduction | nih.gov |
| (Z)-2-(5-chloro-2-oxoindolin-3-ylidene)-N-phenyl-hydrazinecarbothioamide (COPHCT) | Zymosan-induced air pouch | Reduced leukocyte migration and total protein | nih.gov |
| 5-Cl and 5-Br Isatin Derivatives | Carrageenan-induced paw edema | Significant effectiveness in edema reduction | pkheartjournal.com |
Anticonvulsant Properties
The isatin core is recognized as a valuable pharmacophore in the development of anticonvulsant agents. nih.gov The introduction of halogen atoms, such as fluorine and chlorine, into the isatin ring has been a strategy to enhance this activity.
Derivatives of 5-fluoroisatin have been investigated for their potential in treating seizures. srce.hr For instance, a compound featuring a fluoro substituent in the phenyl ring and a bromine atom at the 5th position of the N-acetylated isatin structure was screened for its activity in a 6 Hz shock model in mice and showed protective effects. srce.hr
Significant research has also been conducted on chloroisatin derivatives. A study on isatin semicarbazones identified 6-chloroisatin-3-(4-bromophenyl)-semicarbazone as a highly potent compound. ualberta.ca This derivative demonstrated significant anticonvulsant activity in maximal electroshock (MES), subcutaneous metrazol (ScMet), and subcutaneous strychnine (B123637) (ScSty) induced seizure models, proving more active than standard drugs like phenytoin (B1677684) and valproic acid. ualberta.ca Another study highlighted N-methyl-5-bromo-3-(p-chlorophenylimino) isatin as a promising anticonvulsant in both MES and ScMet tests. srce.hr The collective findings suggest that halogen substitution is a key factor for potent anticonvulsant activity in isatin-based compounds. srce.hrualberta.ca
| Compound | Test Model | Activity | Reference |
|---|---|---|---|
| N-acetyl-5-bromo-3-(p-fluorophenylimino) isatin | 6 Hz seizure test | Showed protection | srce.hr |
| 6-chloroisatin-3-(4-bromophenyl)-semicarbazone | MES, ScMet, ScSty | Good activity in all three tests; more active than phenytoin | ualberta.ca |
| N-methyl-5-bromo-3-(p-chlorophenylimino) isatin | MES, ScMet | Exhibited anticonvulsant activity | srce.hr |
Antioxidant Properties
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant capabilities are of significant therapeutic interest. Isatin derivatives, including those with halogen substitutions, have been shown to possess antioxidant properties. nih.govuobaghdad.edu.iq
Studies on 5-fluoro-isatin thiosemicarbazone derivatives have demonstrated their capacity to act as antioxidants. These compounds showed moderate to good DNA protection properties, indicating their potential to shield genetic material from oxidative damage.
Research on 5-chloroisatin derivatives also supports their role as antioxidants. In one study, Schiff bases derived from 5-chloroisatin-thiocarbohydrazone were evaluated for their antioxidant potential using the DPPH free radical scavenging assay. researchgate.net Several of these synthesized compounds exhibited significant to moderate antioxidant activities. researchgate.net Another investigation focused on new spiro-isatin derivatives synthesized from 7-chloroisatin. uobaghdad.edu.iq When tested in vitro using total antioxidant capacity and DPPH scavenging methods, all the synthesized compounds showed noteworthy to excellent antioxidant activity. uobaghdad.edu.iq One promising compound from this series also demonstrated commendable performance as an antioxidant agent in an in vivo study in rats. uobaghdad.edu.iq
| Compound Type | Assay/Method | Result | Reference |
|---|---|---|---|
| 5-Fluoro-isatin thiosemicarbazone derivatives | DNA Protection Assay | Moderate to good DNA protection property | |
| 5-Chloroisatin-thiocarbohydrazone Schiff bases | DPPH radical scavenging | Significant to moderate antioxidant activity | researchgate.net |
| Spiro azetidine/thioazetidine derivatives of 7-chloroisatin | Total antioxidant capacity & DPPH scavenging | Noteworthy to excellent antioxidant activity | uobaghdad.edu.iq |
Platelet Antiaggregation Activity
The ability to inhibit platelet aggregation is crucial for preventing thrombotic events. Research has shown that certain fluorinated isatin derivatives possess this important activity. A study on a series of new fluorinated 1-benzylisatins explored their effect on platelet aggregation. nih.gov
The investigation revealed that compounds containing an ortho-substituted benzyl fragment with either a fluorine or a chlorine atom exhibited platelet antiaggregation activity at a level comparable to that of acetylsalicylic acid. nih.gov Importantly, the entire series of tested fluorine-containing isatins did not negatively impact the hemostasis system as a whole, suggesting a favorable profile for these compounds as potential anti-thrombotic agents. nih.gov
Phytotoxicity
The search for new agents to protect crops from plant diseases is a continuous effort in agricultural science. Isatin derivatives have emerged as candidates with potential antiphytopathogenic activity, which relates to their phytotoxicity against plant pathogens.
A study investigating fluorinated isatins and their water-soluble hydrazone derivatives found them to be effective against various phytopathogens. nih.gov Specifically, new water-soluble pyridinium (B92312) isatin-3-acylhydrazones demonstrated the highest antagonistic effect against both bacterial and fungal phytopathogens. These findings position them as useful lead compounds for developing new treatments to combat plant diseases. nih.gov
Spectroscopic and Computational Elucidation of 5 Fluoro 6 Chloroisatin Derivatives
Spectroscopic Characterization
Spectroscopic techniques are indispensable tools for elucidating the structure of 5-Fluoro-6-chloroisatin derivatives. By analyzing the interaction of these molecules with electromagnetic radiation, researchers can deduce connectivity, identify functional groups, and confirm molecular identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.
¹H-NMR Spectroscopy: In derivatives of this compound, the proton NMR spectrum reveals characteristic signals for the aromatic protons on the indole (B1671886) ring and the N-H proton. The chemical shifts (δ) of the aromatic protons are typically observed in the range of δ 6.8-8.0 ppm. The exact positions and splitting patterns are influenced by the electronic effects of the fluorine and chlorine substituents. The N-H proton of the isatin (B1672199) core is typically deshielded and appears as a singlet at a downfield chemical shift, often above δ 10.0 ppm. rsc.orgnih.gov For instance, in a related 5-fluoroisatin (B27256) derivative, aromatic protons were observed between 7.10–7.64 ppm. rsc.org
¹³C-NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons (C2 and C3) of the isatin ring are highly characteristic, appearing significantly downfield, typically in the range of δ 155-185 ppm. rsc.org Aromatic carbons resonate between δ 110-150 ppm. The positions of the carbons directly bonded to fluorine and chlorine will be influenced by the electronegativity and electronic effects of these halogens, with the carbon-fluorine coupling being a particularly indicative feature. In one study of a 5-fluoroisatin derivative, the indolyl carbons were observed between δ 116.3 and 162.4 ppm. rsc.org
| Nucleus | Typical Chemical Shift (δ, ppm) | Characteristic Features |
|---|---|---|
| ¹H (Aromatic) | 6.8 - 8.0 | Complex splitting patterns due to coupling. |
| ¹H (N-H) | > 10.0 | Typically a broad or sharp singlet, exchangeable with D₂O. |
| ¹³C (C=O) | 155 - 185 | Two distinct signals for the C2 and C3 carbonyls. |
| ¹³C (Aromatic) | 110 - 150 | Signals influenced by halogen substitution; C-F coupling can be observed. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of a this compound derivative is dominated by characteristic absorptions of the isatin core.
Key vibrational bands include:
N-H Stretching: A sharp or broad absorption band in the region of 3100-3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the lactam. rsc.org
C=O Stretching: Two strong absorption bands are typically observed for the two carbonyl groups. The C3-ketone carbonyl usually appears at a lower wavenumber (around 1660-1700 cm⁻¹) compared to the C2-amide carbonyl (around 1700-1750 cm⁻¹). rsc.orgnih.gov
C=C Stretching: Aromatic ring C=C stretching vibrations are found in the 1450-1620 cm⁻¹ region.
C-F and C-Cl Stretching: Absorptions for carbon-halogen bonds appear in the fingerprint region of the spectrum, typically below 1200 cm⁻¹ for C-F and below 850 cm⁻¹ for C-Cl.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100 - 3300 |
| C=O (Amide, C2) | Stretching | 1700 - 1750 |
| C=O (Ketone, C3) | Stretching | 1660 - 1700 |
| C=C (Aromatic) | Stretching | 1450 - 1620 |
Mass Spectrometry (EIMS, LCMS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₃ClFNO₂), the expected monoisotopic mass is approximately 198.98 g/mol .
In Electron Ionization Mass Spectrometry (EIMS) or Electrospray Ionization (ESI) mass spectrometry, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two abundant stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in the appearance of two peaks for the molecular ion, [M]⁺ and [M+2]⁺, separated by two mass units, with a relative intensity ratio of about 3:1, which is a definitive indicator of the presence of one chlorine atom in the molecule. researchgate.net Fragmentation patterns can also provide structural information by showing the loss of characteristic fragments like CO.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems and chromophores, such as isatin derivatives. The isatin core possesses a π-conjugated system that gives rise to characteristic absorption bands. Typically, isatin derivatives show a strong absorption maximum (λ_max) corresponding to a π → π* transition of the aromatic system in the range of 250-350 nm. A weaker absorption band at longer wavelengths (350-600 nm) may also be present, which is attributed to an n → π* transition involving the non-bonding electrons of the carbonyl oxygen atoms. The solvent and the nature of substituents on the aromatic ring can influence the position and intensity of these absorption bands.
Elemental Analysis (C, H, N, S)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is used to confirm the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₈H₃ClFNO₂, the calculated elemental composition is approximately:
Carbon (C): 48.15%
Hydrogen (H): 1.51%
Nitrogen (N): 7.02%
The experimentally determined values for a pure sample should be in close agreement (typically within ±0.4%) with these calculated percentages, thereby verifying the empirical and molecular formula.
X-ray Crystallography for Molecular Structure Determination
Crystal Structure Description and Atom Numbering
For instance, in a study on novel isatin-s-triazine hydrazone derivatives, the crystal structure of one such compound was resolved, confirming its triclinic crystal system and P-1 space group. mdpi.com The unit cell dimensions were determined to be a = 10.3368(6) Å, b = 11.9804(8) Å, c = 12.7250(5) Å, with angles α = 100.904(4)°, β = 107.959(4)°, and γ = 109.638(6)°. mdpi.com Such data provides the fundamental framework for understanding the molecule's conformation and the packing of molecules within the crystal lattice. The atom numbering scheme established from the crystallographic data is crucial for unambiguously identifying each atom within the molecule, which is essential for the analysis of bonding, intermolecular interactions, and computational modeling.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The stability of a crystal structure is significantly influenced by a network of intermolecular interactions. In isatin derivatives, hydrogen bonding and π-π stacking are common and critical interactions. The isatin moiety itself possesses both hydrogen bond donors (the NH group) and acceptors (the carbonyl groups), facilitating the formation of hydrogen bonds. thieme-connect.com
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within the crystal, allowing for the identification of regions involved in different types of contacts.
In the analysis of an isatin-s-triazine hydrazone derivative, Hirshfeld surface analysis was used to explore the different non-covalent interactions that contribute to the molecular packing. mdpi.com The analysis revealed significant contributions from H...H (34.8%), C...H (16.4%), N...H (8.0%), and O...H (7.1%) interactions. mdpi.com Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the distribution of contact distances. For instance, the decomposed fingerprint plots can distinguish between different types of interactions and their relative prevalence, offering a detailed picture of the crystal packing forces. mdpi.com
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. It has been widely applied to study isatin and its derivatives, providing insights that complement experimental findings. researchgate.netnih.govresearchgate.net
Geometry Optimization and Electronic Properties
DFT calculations are employed to determine the most stable three-dimensional structure of a molecule, known as geometry optimization. For isatin derivatives, calculations are often performed using functionals like B3LYP with a suitable basis set, such as 6-311+G(d,p). nih.gov The optimized geometry provides bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography to validate the computational model.
Once the geometry is optimized, various electronic properties can be calculated. These include the dipole moment, which provides information about the polarity of the molecule, and the distribution of atomic charges, which can indicate reactive sites. For an isatin-s-triazine hydrazone derivative, DFT calculations revealed a net dipole moment of 5.6072 Debye, indicating its polar nature. mdpi.com
Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO, Energy Gaps)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests a more reactive molecule. For a series of isatin derivatives, including 5-fluoroisatin and 5-chloroisatin (B99725), DFT calculations have shown that substitution on the isatin ring affects the HOMO-LUMO energy gap. uokerbala.edu.iq Generally, substitutions tend to decrease the energy gap, leading to less stable but potentially more reactive molecules. uokerbala.edu.iq The distribution of the HOMO and LUMO across the molecule can also be visualized to predict the sites most likely to be involved in electrophilic and nucleophilic attacks.
Molecular Electrostatic Potential (MEP) Surfaces
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactivity. lookchem.com The MEP surface map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. Green denotes neutral or near-zero potential regions.
For this compound, an MEP analysis would reveal the reactive sites. It would be expected that the electronegative oxygen, fluorine, and chlorine atoms would create regions of negative potential, highlighting them as likely sites for electrophilic interaction. Conversely, the hydrogen atom of the amine group would be expected to show a positive potential, indicating a site for nucleophilic interaction. This analysis provides valuable insights into the molecule's intermolecular interactions and potential binding orientations with biological targets.
Quantum Theory of Atoms In Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. researchgate.netresearchgate.net This analysis identifies critical points in the electron density, such as bond critical points (BCPs), which signify the presence of a chemical bond. researchgate.net The properties at these BCPs, including the electron density (ρ) and its Laplacian (∇²ρ), offer insights into the nature and strength of the bonds.
For this compound, a QTAIM analysis would characterize all the covalent bonds within the molecule. It would also be instrumental in identifying and quantifying weaker non-covalent interactions, such as hydrogen bonds or halogen bonds, which are crucial for understanding the crystal packing of the molecule and its interactions with biological macromolecules. researchgate.net
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to predict how a small molecule (ligand), such as a this compound derivative, might bind to a specific protein target.
Docking simulations would place this compound into the active site of a target protein in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy (e.g., in kcal/mol). The pose with the lowest binding energy is generally considered the most likely binding mode. doaj.org This process helps in identifying potential biological targets for the compound and provides a rationale for its observed activity.
Once the most probable binding mode is identified, the specific interactions between this compound and the amino acid residues of the protein's active site can be analyzed in detail. This analysis would identify key interactions such as:
Hydrogen Bonds: Between the carbonyl groups or the NH group of the isatin core and polar residues.
Halogen Bonds: Involving the fluorine and chlorine atoms.
Hydrophobic Interactions: Between the aromatic ring of the isatin and nonpolar residues.
π-π Stacking: Between the aromatic system of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.
Understanding these interactions is fundamental for structure-based drug design, allowing medicinal chemists to modify the ligand to enhance its binding affinity and selectivity for the target protein. researchgate.net
Table 2: Potential Ligand-Protein Interactions for this compound
| Interaction Type | Potential Donor/Acceptor on this compound | Potential Interacting Protein Residue Types |
| Hydrogen Bond | C=O groups (acceptor), N-H group (donor) | Serine, Threonine, Aspartate, Glutamate, Histidine |
| Halogen Bond | Fluorine, Chlorine atoms | Backbone carbonyls, Electron-rich side chains |
| Hydrophobic | Benzene ring portion | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
| π-π Stacking | Indole ring system | Phenylalanine, Tyrosine, Tryptophan, Histidine |
This table is a theoretical representation and does not reflect experimental or simulated data for this compound.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. An MD simulation would provide a dynamic view of the this compound-protein complex, revealing the stability of the predicted binding mode and the flexibility of both the ligand and the protein's active site. tcichemicals.com
By simulating the system over nanoseconds or longer, researchers can assess the stability of key ligand-protein interactions identified in docking studies. MD simulations can also reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding free energy, offering a deeper understanding of the molecular recognition process.
In Silico Evaluation of Pharmacokinetic and Pharmacodynamic Properties
In the early stages of drug discovery, in silico methods provide a crucial, cost-effective, and rapid approach to predict the potential of a chemical compound to become a viable drug. fiveable.mebepls.com These computational tools are used to evaluate the pharmacokinetic and pharmacodynamic profiles of novel molecules, such as derivatives of this compound. mdpi.com This process involves assessing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as predicting the interaction of the compound with its biological target. fiveable.meresearchgate.net By identifying compounds with favorable characteristics early on, researchers can prioritize resources and reduce the likelihood of late-stage clinical failures. fiveable.mebepls.com
Pharmacokinetic (ADMET) Profile Prediction
Computational screening of pharmacokinetic properties is essential for optimizing lead compounds. fiveable.me For isatin derivatives, various parameters are assessed to estimate their behavior within a biological system. researchgate.netmsu-journal.com
Absorption and Distribution: Key factors for a drug's efficacy include its ability to be absorbed by the body, often through the gastrointestinal (GI) tract, and its distribution to the target tissues. frontiersin.org Parameters such as Human Intestinal Absorption (HIA), penetration of the Blood-Brain Barrier (BBB), and plasma protein binding (PPB) are commonly predicted. bepls.commdpi.com Isatin derivatives have been shown in computational studies to generally exhibit high GI absorption. frontiersin.org The ability to cross the BBB is a critical consideration depending on the therapeutic target. Furthermore, predictions often assess whether a compound is a substrate for P-glycoprotein (P-gp), a transporter that can pump drugs out of cells, affecting their bioavailability. msu-journal.com
Metabolism: The metabolic stability of a compound is largely determined by its interaction with cytochrome P450 (CYP) enzymes. mdpi.com In silico models can predict whether a derivative of this compound is likely to be an inhibitor of specific CYP isoenzymes (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4). frontiersin.org Inhibition of these enzymes can lead to adverse drug-drug interactions.
The following table summarizes predicted ADMET properties for a representative set of isatin derivatives, illustrating the typical output of such computational analyses.
| Compound Class | GI Absorption | BBB Permeant | P-gp Substrate | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP3A4 Inhibitor | Bioavailability Score |
| Isatin Derivative A | High | Yes | No | Yes | Yes | Yes | No | 0.55 |
| Isatin Derivative B | High | No | No | No | No | Yes | Yes | 0.55 |
| Isatin Derivative C | High | Yes | No | Yes | Yes | Yes | Yes | 0.55 |
| Isatin Derivative D | Low | No | Yes | No | No | No | No | 0.17 |
This table presents illustrative data based on typical in silico predictions for isatin derivatives to demonstrate the parameters evaluated. msu-journal.comfrontiersin.org
Drug-Likeness and Physicochemical Properties
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. msu-journal.com This is often evaluated using established rules such as Lipinski's Rule of Five. nih.gov These rules consider physicochemical properties like molecular weight (MW), the logarithm of the partition coefficient (LogP), and the number of hydrogen bond donors and acceptors. frontiersin.orgnih.gov Computational tools like SwissADME are frequently used to calculate these properties and predict oral bioavailability. msu-journal.comfrontiersin.orgsemanticscholar.org Studies on various isatin derivatives show that they often comply with Lipinski's rules, suggesting good potential for oral administration. msu-journal.comfrontiersin.org
The table below details the predicted physicochemical properties for representative isatin derivatives.
| Compound Class | Molecular Weight ( g/mol ) | LogP | H-Bond Acceptors | H-Bond Donors | Molar Refractivity | Topological Polar Surface Area (Ų) |
| Isatin Derivative 1 | < 500 | < 5 | < 10 | < 5 | 40-130 | < 140 |
| Isatin Derivative 2 | < 500 | < 5 | < 10 | < 5 | 40-130 | < 140 |
| Isatin Derivative 3 | < 500 | < 5 | < 10 | < 5 | 40-130 | < 140 |
This table outlines typical physicochemical parameters evaluated against drug-likeness rules, with values generally falling within acceptable ranges for oral drug candidates. frontiersin.orgnih.gov
Pharmacodynamic Profile Prediction (Molecular Docking)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org This method is widely used to understand how a drug candidate, such as a this compound derivative, might interact with its protein target at a molecular level. uobaghdad.edu.iq The results are often expressed as a binding affinity or docking score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.govsemanticscholar.org
In silico docking studies on related isatin compounds have been performed against a variety of biological targets, including viral polymerases, E. coli DNA gyrase B, and various protein kinases, demonstrating the broad therapeutic potential of this chemical scaffold. nih.govnih.gov These studies help to establish a structure-activity relationship and guide the synthesis of more potent and selective inhibitors. researchgate.net
The following table shows representative docking scores for isatin derivatives against several protein targets.
| Compound Class | Target Protein | Binding Affinity (kcal/mol) |
| Isatin Derivative X | E. coli DNA Gyrase B | -7.2 |
| Isatin Derivative Y | Human Topoisomerase IIα | -7.4 |
| Isatin Derivative Z | Dihydrofolate Reductase (DHFR) | -9.0 |
| Isatin Derivative W | VEGFR-2 | -8.5 |
This table provides examples of binding affinities obtained from molecular docking studies of isatin-like compounds against various therapeutic targets. nih.govsemanticscholar.orguobaghdad.edu.iq
Conclusion and Future Research Directions
Summary of Key Research Findings on 5-Fluoro-6-chloroisatin
Direct and specific research findings on this compound are sparse. The scientific literature provides extensive data on related compounds, such as 5-fluoroisatin (B27256) and 5-chloroisatin (B99725) derivatives, which have demonstrated a range of biological activities including antimicrobial, antiviral, and anticancer properties. For instance, studies on 5-fluoroisatin derivatives have highlighted their potential as antiviral agents. Similarly, various derivatives of 5-chloroisatin have been synthesized and evaluated for their antibacterial and anticancer activities. These findings provide a foundational hypothesis that this compound may also exhibit interesting biological activities, but dedicated experimental evidence is currently lacking.
Emerging Therapeutic Applications and Potential Lead Compounds
Given the absence of specific studies, the emerging therapeutic applications of this compound are speculative and based on the activities of its parent halogenated isatins. The known anticancer and antimicrobial activities of isatin (B1672199) derivatives suggest that this compound could serve as a valuable starting point for the design and synthesis of novel therapeutic agents. It could potentially act as a lead compound for the development of new anticancer drugs, antibiotics, or antiviral agents. However, without empirical data, these remain areas of theoretical potential.
Challenges and Opportunities in the Development of New this compound Derivatives
The primary challenge in the development of new this compound derivatives is the current lack of foundational research. The synthesis of the parent compound is documented, but the exploration of its reactivity and the strategic development of a library of derivatives have not been extensively reported. This presents a significant opportunity for medicinal chemists to synthesize and screen a variety of derivatives to uncover novel biological activities. The dual halogen substitution offers unique electronic and steric properties that could be exploited to achieve enhanced potency and selectivity against various biological targets. A key opportunity lies in the systematic structure-activity relationship (SAR) studies of new derivatives to guide the design of more effective therapeutic agents.
Future Methodological Advancements in Synthesis and Characterization
Future research will necessitate the development of efficient and scalable synthetic routes to this compound and its derivatives. While general methods for isatin synthesis are well-established, optimization for this specific di-halogenated pattern may be required. Advanced characterization techniques, including single-crystal X-ray diffraction, and high-resolution spectroscopic methods (NMR, MS), will be crucial to unequivocally determine the structures of new derivatives. Furthermore, the development of robust analytical methods for purity assessment and quantification will be essential for preclinical development.
Prospects for Advanced Mechanistic Studies and Translational Research
The most significant prospect for this compound lies in the potential for novel discoveries through systematic biological screening. Advanced mechanistic studies will be vital to understand how this compound and its future derivatives exert their biological effects. This could involve identifying specific cellular targets, elucidating signaling pathways, and understanding the molecular basis of their activity. Promising lead compounds that emerge from these studies could then progress into translational research, including preclinical evaluation in animal models of disease. The unique substitution pattern of this compound holds the promise of uncovering new pharmacological profiles and therapeutic opportunities that are distinct from other halogenated isatins.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Fluoro-6-chloroisatin, and how can researchers optimize reaction conditions to improve yield?
- Methodological Answer : The synthesis typically involves halogenation of the isatin core. Fluorination and chlorination can be achieved via electrophilic substitution using reagents like Selectfluor® (for fluorine) and sulfuryl chloride (for chlorine). Key factors affecting yield include temperature control (50–80°C for fluorination), solvent choice (e.g., DMF for polar aprotic conditions), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard. Researchers should perform thin-layer chromatography (TLC) to monitor reaction progress and optimize quenching times to minimize byproducts .
Q. How can this compound be characterized using spectroscopic and chromatographic methods?
- Methodological Answer : Nuclear magnetic resonance (NMR) is critical:
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and substituent effects (e.g., deshielding due to electron-withdrawing groups).
- ¹³C NMR : Confirm carbonyl (C=O, ~180 ppm) and halogenated carbons.
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₈H₃ClFNO₂).
- HPLC : Assess purity (>95%) with a C18 column and acetonitrile/water mobile phase. Cross-reference data with computational predictions (e.g., Gaussian for NMR shifts) to resolve ambiguities .
Q. What are the primary research applications of this compound in medicinal chemistry and catalysis?
- Methodological Answer : The compound is a precursor for kinase inhibitors and antimicrobial agents. In catalysis, it acts as a ligand in Pd-catalyzed cross-coupling reactions. Researchers should:
- Screen bioactivity using in vitro assays (e.g., MIC for antimicrobial studies).
- Optimize catalytic efficiency by varying metal-ligand ratios and solvent systems (e.g., DMSO for polar reactions).
- Use X-ray crystallography to confirm binding modes in enzyme complexes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in experimental conditions (e.g., solvent polarity, temperature). To address this:
- Conduct systematic comparative studies under controlled conditions.
- Use statistical tools (ANOVA, t-tests) to validate differences in reaction outcomes.
- Review raw data from conflicting studies for anomalies (e.g., unaccounted moisture in reactions) .
Q. What computational strategies are effective in predicting the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and electron density maps.
- Calculate Fukui indices to identify electrophilic sites.
- Compare activation energies for competing pathways (e.g., substitution at C5 vs. C6).
- Validate predictions with kinetic experiments (e.g., monitoring reaction rates via UV-Vis spectroscopy) .
Q. How to design experiments investigating the role of this compound in modulating enzyme inhibition kinetics?
- Methodological Answer :
- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd).
- Perform time-resolved enzymatic assays (e.g., NADH depletion for dehydrogenase inhibition).
- Apply Michaelis-Menten kinetics to analyze competitive vs. non-competitive inhibition.
- Cross-validate results with molecular dynamics simulations (e.g., GROMACS) to visualize enzyme-ligand interactions .
Methodological Best Practices
- Literature Review : Use Google Scholar with keywords like "this compound synthesis" or "halogenated isatin catalysis," prioritizing high-impact journals (e.g., J. Org. Chem.) and avoiding non-peer-reviewed sources .
- Data Reproducibility : Document all protocols in detail (e.g., reagent lot numbers, instrument calibration) and share raw datasets as supplementary materials .
- Ethical Reporting : Disclose conflicts (e.g., funding sources) and adhere to CONSORT guidelines for experimental transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
